![molecular formula C7H11NO B13099476 1,5-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13099476.png)
1,5-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one
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Overview
Description
1,5-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one (abbreviated as 6,6-DMABH) is a crucial component in several antiviral medications, including boceprevir (a protease inhibitor for hepatitis C virus) and pf-07321332 (an oral medication used for COVID-19 treatment) . Its unique bicyclic structure makes it an essential intermediate in pharmaceutical synthesis.
Preparation Methods
a. Synthetic Routes: The synthesis of 6,6-DMABH involves an innovative approach: intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis. Starting from 3-methyl-2-butenol, the gram-scale synthesis proceeds through seven distinct steps, resulting in a total yield of 28% .
b. Reaction Conditions:Bromoacetyl Bromide Reaction: Bromoacetyl bromide reacts with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate.
Alpha-Diazoacetate Formation: An alkaline reaction combines the bromoacetate with N,N’-Bis(p-toluenesulfonyl) hydrazine, resulting in alpha-diazoacetate.
Intramolecular Cyclopropanation: The key step involves intramolecular cyclopropanation of alpha-diazoacetate using Ru (II) catalysis .
c. Industrial Production: The industrial production of 6,6-DMABH relies on efficient synthetic methods, balancing yield and operational feasibility.
Chemical Reactions Analysis
6,6-DMABH undergoes various reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions are feasible.
Substitution: Substituents can be introduced. Common reagents include transition metals, acids, and bases. The major products depend on reaction conditions and substituents.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development : Derivatives of 1,5-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one are being investigated for their potential as therapeutic agents. Studies have indicated that compounds related to this bicyclic structure exhibit significant biological activity, including potential applications as inhibitors for various enzymes and therapeutic agents for diseases such as cancer and bacterial infections.
Orexin Receptor Antagonism : Research has shown that derivatives of 3-azabicyclo[3.1.0]hexane can act as orexin receptor antagonists, which may lead to new treatments for sleep disorders, eating disorders, and cognitive dysfunctions in psychiatric conditions. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite .
Enzyme Inhibition
The compound's unique structure allows it to interact effectively with biological macromolecules. Preliminary studies suggest that this compound may enhance binding affinity with various enzymes or receptors, potentially leading to increased efficacy in therapeutic applications.
Case Study: Inhibition of Nuclear Factor-kB Inducing Kinase (NIK)
A recent study reported the synthesis of an azabicyclo[3.1.0]hexanone-containing inhibitor targeting NIK, which is involved in inflammatory responses and cancer progression. The synthesis process highlighted the compound's potential as a selective inhibitor, showcasing its utility in drug discovery aimed at treating inflammatory diseases and cancers .
Comparative Analysis of Related Compounds
To better understand the versatility of this compound, a comparative analysis with similar compounds is presented below:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Azabicyclo[3.1.0]hexan-2-one | Bicyclic structure with nitrogen | Lacks methyl groups at positions 1 and 5 |
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane | Additional methyl groups on the 6-position | Important in antiviral medications |
2-Methyl-2-azabicyclo[3.1.0]hexan-3-one | Methyl substitution at position 2 | Exhibits different reactivity due to methyl substitution |
3-Azabicyclo[3.1.0]hexane derivatives | Various substitutions on the bicyclic framework | Potential herbicidal properties |
This table illustrates the structural diversity within the azabicyclo family and highlights how these variations can influence chemical behavior and potential applications.
Mechanism of Action
The exact mechanism by which 6,6-DMABH exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
6,6-DMABH stands out due to its unique bicyclic structure. Similar compounds include other azabicyclohexanes, but none match its precise arrangement .
Biological Activity
1,5-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one is a bicyclic compound notable for its unique azabicyclic structure, which integrates a nitrogen atom into a six-membered ring. This structural configuration contributes to its chemical reactivity and potential biological activities. The molecular formula of this compound is C₈H₁₃N₁O, and it typically exists in a solid state at room temperature. The compound has garnered interest for its potential applications in medicinal chemistry, particularly as an inhibitor of various biological targets.
The presence of a carbonyl group at the 2-position and the nitrogen atom within the bicyclic framework are significant for its reactivity. The synthesis of this compound can be achieved through various methods, including:
- Cyclization reactions involving appropriate precursors.
- Functional group modifications to introduce the azabicyclic structure.
Biological Activity Overview
Research indicates that derivatives of azabicyclo[3.1.0]hexane exhibit significant biological activities, including enzyme inhibition and therapeutic applications in treating diseases such as cancer and bacterial infections. The specific biological activity of this compound remains an area for further exploration.
Binding Affinity Studies
Preliminary studies have focused on the binding affinity of this compound with various biological targets, such as enzymes and receptors. These studies suggest that the nitrogen-containing structure may enhance interactions with biological macromolecules, potentially leading to increased efficacy in therapeutic applications .
Comparative Analysis of Related Compounds
The biological activity of this compound can be better understood by comparing it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Azabicyclo[3.1.0]hexan-2-one | Bicyclic structure with nitrogen | Lacks methyl groups at positions 1 and 5 |
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane | Additional methyl groups on the 6-position | Important in antiviral medications |
2-Methyl-2-azabicyclo[3.1.0]hexan-3-one | Methyl substitution at position 2 | Exhibits different reactivity due to methyl substitution |
3-Azabicyclo[3.1.0]hexane derivatives | Various substitutions on the bicyclic framework | Potential herbicidal properties |
This table illustrates the diversity within the azabicyclo family and highlights how structural variations can influence biological activity .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds related to this compound:
- Antiviral Activity : Some derivatives have shown promise as inhibitors against viruses such as SARS-CoV-2 by targeting viral proteases . For instance, compounds structurally related to azabicycles have been investigated for their ability to inhibit viral replication.
- Enzyme Inhibition : Research has indicated that certain azabicyclo derivatives act as effective inhibitors of enzymes involved in metabolic pathways relevant to cancer and bacterial infections .
Properties
Molecular Formula |
C7H11NO |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1,5-dimethyl-3-azabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C7H11NO/c1-6-3-7(6,2)5(9)8-4-6/h3-4H2,1-2H3,(H,8,9) |
InChI Key |
NHZFMNJIMNAGGS-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC1(C(=O)NC2)C |
Origin of Product |
United States |
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